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molecular formula C11H9N3O3 B061676 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide CAS No. 195528-88-2

3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide

Cat. No. B061676
M. Wt: 231.21 g/mol
InChI Key: KQNZKBRSEJLVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05476948

Procedure details

An 82° C. solution of 2.86 kg (19.2 mol) of 5-amino-2-benzimidazolone and 24 kg of ethanol containing 50% by weight of water is metered per hour continuously and simultaneously with 2.06 kg (24 mol) of diketene (purity 98%) into a reactor equipped with a stirrer, reflux condenser, thermometer and, at the bottom, with a run-off. The light-colored suspension in the reactor is refluxed at about 85° C. with stirring and is kept to a constant volume of about 0.3 l by pumping out. The removed suspension is cooled down to about 15° C., and the light-colored crystals are separated by filtration from 22 kg per hour of mother liquor, washed with on average 6 kg per hour of 50% strength ethanol and dried, leaving 4.03 kg (17.3 mol) per hour of 5-acetoacetylamino-2-benzimidazolone as a virtually white crystalline powder. The yield based on amine is 90%.
Quantity
2.86 kg
Type
reactant
Reaction Step One
Quantity
24 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.06 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]2=[N:6][C:7](=[O:9])[N:8]=[C:4]2[CH:3]=1.C(O)C.[CH2:15]=[C:16]1[O:20][C:18](=[O:19])[CH2:17]1>O>[C:18]([NH:1][C:2]1[CH:11]=[CH:10][C:5]2=[N:6][C:7](=[O:9])[N:8]=[C:4]2[CH:3]=1)(=[O:19])[CH2:17][C:16]([CH3:15])=[O:20]

Inputs

Step One
Name
Quantity
2.86 kg
Type
reactant
Smiles
NC1=CC=2C(=NC(N2)=O)C=C1
Name
Quantity
24 kg
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.06 kg
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The removed suspension is cooled down to about 15° C.
CUSTOM
Type
CUSTOM
Details
the light-colored crystals are separated by filtration from 22 kg per hour of mother liquor
WASH
Type
WASH
Details
washed with on average 6 kg per hour of 50% strength ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)NC1=CC=2C(=NC(N2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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